

Application Notes and Protocols for 3D Reconstruction of Atom Probe Tomography Data

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Introduction to Atom Probe Tomography (APT) 3D Reconstruction

Atom Probe Tomography (APT) is a powerful materials analysis technique that provides three-dimensional (3D) chemical and structural information at the atomic scale.^{[1][2][3][4]} The process involves the field evaporation of individual atoms from a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry.^[5] The sequence and position of these evaporated ions are recorded by a position-sensitive detector, providing the raw data for a 3D reconstruction of the analyzed volume. This application note provides detailed protocols for sample preparation, data acquisition, 3D reconstruction, and subsequent data analysis.

I. Experimental Protocols

A. Protocol for Atom Probe Specimen Preparation using Focused Ion Beam (FIB)

Site-specific specimen preparation is crucial for successful APT analysis, and Focused Ion Beam (FIB) milling is a widely used technique for creating the necessary needle-shaped samples.^{[6][7]}

Materials and Equipment:

- Dual-beam FIB-SEM (Scanning Electron Microscope) instrument
- Micromanipulator
- Platinum (Pt) or Tungsten (W) gas injection system
- Gallium (Ga⁺) liquid metal ion source
- Microtip coupon sample mounts
- Epoxy resin (for powder samples)

Procedure:

- Region of Interest (ROI) Identification and Protection:
 - Identify the specific area of interest on the bulk sample using the SEM.
 - Deposit a protective layer of platinum or tungsten over the ROI using the gas injection system. This layer shields the sample from Ga⁺ ion beam damage during milling.[\[8\]](#)
- Initial Milling and Trenching:
 - Using a high Ga⁺ beam current (e.g., 30kV), mill trenches on either side of the protected ROI to create a thin lamella.
- Lift-out:
 - Carefully bring the micromanipulator needle into contact with the lamella.
 - Weld the needle to the lamella using Pt deposition.
 - Cut the lamella free from the bulk sample.
 - Retract the micromanipulator to lift out the lamella.
- Mounting:
 - Move the lamella to a microtip post on a sample coupon.

- Weld the lamella to the post using Pt deposition.
- Cut the micromanipulator needle free from the lamella.
- Annular Milling and Sharpening:
 - Use a progressively decreasing ion beam current and a circular milling pattern to sharpen the mounted lamella into a needle with a final apex radius of less than 100 nm.[\[7\]](#)
 - The final sharpening steps should be performed at a lower accelerating voltage (e.g., 5kV) to minimize surface damage and Ga⁺ implantation.[\[9\]](#)
- Final Polish:
 - Perform a final low-energy polish to ensure a smooth, hemispherical apex, which is crucial for a uniform electric field during the APT experiment.

II. 3D Reconstruction Protocol

The raw data collected during an APT experiment consists of the detector hit coordinates (x, y), the sequence of ion arrival, and the time-of-flight for each ion. The reconstruction process transforms this raw data into a 3D atom map. This is typically performed using specialized software such as CAMECA's Integrated Visualization and Analysis Software (IVAS™).[\[10\]](#)[\[11\]](#)[\[12\]](#)

Software: IVAS™ (or equivalent APT data analysis software)

Input Data: Raw APT data file (e.g., .rhit, .hits)

Procedure:

- Data Loading and Project Creation:
 - Launch the IVAS™ software and create a new project.
 - Import the raw experimental data file.
- Mass Spectrum Calibration:

- The software generates a time-of-flight spectrum.
- Identify known elemental and isotopic peaks in the spectrum.
- Calibrate the mass-to-charge ratio (m/q) axis by assigning the correct m/q values to the identified peaks. This step is critical for accurate elemental identification.
- Ranging:
 - Define the m/q ranges for each element and molecular ion present in the sample. This process, known as "ranging," assigns an elemental identity to each detected ion based on its m/q value.
- Reconstruction Parameter Definition:
 - The core of the 3D reconstruction lies in defining the key parameters that govern the back-projection algorithm. These parameters are often specimen-dependent.[\[13\]](#)
 - Image Compression Factor (ICF or ξ): This factor accounts for the electrostatic lens effect of the specimen tip, which compresses the ion trajectories. It is typically between 1 and 2.[\[14\]](#)[\[15\]](#)
 - Field Factor (k_f): This geometric factor relates the applied voltage to the electric field at the specimen apex and is crucial for determining the tip radius. Its value typically ranges from 2 to 5.[\[14\]](#)[\[15\]](#)
 - Detector Efficiency (η): The efficiency of the detector in registering ion impacts.
 - Initial Tip Radius: An initial estimate of the specimen's tip radius.
 - Shank Angle: The angle of the conical portion of the specimen.
- Reconstruction Execution:
 - Once the parameters are defined, the software executes the reconstruction algorithm. This algorithm calculates the original (x, y, z) coordinates of each ion in the specimen based on its detector hit position, evaporation sequence, and the defined reconstruction parameters.

The output is typically a .pos or .epos file containing the 3D atomic coordinates and their corresponding m/q values.^[10]

- Reconstruction Refinement and Validation:
 - Visually inspect the reconstructed 3D atom map. Look for crystallographic features like atomic planes and poles.
 - If crystallographic information is present, the reconstruction parameters can be refined to ensure that the measured interplanar spacings and angles match the known crystal structure of the material.
 - Incorrect parameters can lead to distortions in the reconstructed volume, such as curved atomic planes or incorrect precipitate shapes.

III. Data Presentation: Quantitative Analysis

The reconstructed 3D dataset allows for a wide range of quantitative analyses to be performed.

A. Compositional Analysis of Precipitates in a Nickel-Based Superalloy

APT is extensively used to study the composition of nanoscale precipitates in high-performance alloys. The following table summarizes the elemental composition of γ' precipitates in a model Ni-Al-Cr superalloy determined by APT.

Element	γ' Precipitate (at. %)	γ Matrix (at. %)	Partitioning Coefficient ($K = C_{\gamma'} / C_{\gamma}$)
Ni	75.2 ± 0.8	65.4 ± 1.2	1.15
Al	12.1 ± 0.5	4.3 ± 0.3	2.81
Cr	2.5 ± 0.2	18.9 ± 0.9	0.13
Co	9.8 ± 0.4	10.1 ± 0.5	0.97
Ti	0.4 ± 0.1	0.1 ± 0.05	4.00

Data adapted from representative studies of Ni-based superalloys.[\[8\]](#)[\[16\]](#)

B. Cluster Analysis in an Al-Mg-Si Alloy

APT can identify and quantify the composition of solute clusters that are precursors to precipitation. The table below shows the results of a cluster analysis in an aged Al-Mg-Si alloy.

Cluster Parameter	Value
Average Cluster Radius	1.2 ± 0.3 nm
Cluster Number Density	$(2.5 \pm 0.5) \times 10^{23}$ m ⁻³
Average Mg content in clusters	35.7 ± 2.1 at. %
Average Si content in clusters	42.1 ± 2.5 at. %
Average Al content in clusters	22.2 ± 1.8 at. %

Data compiled from studies on Al-Mg-Si alloys.[\[17\]](#)[\[18\]](#)[\[19\]](#)

C. Influence of Experimental Parameters on Reconstruction

The choice of experimental parameters during data acquisition can significantly impact the quality of the reconstructed data.

Laser Pulse Energy (pJ)	Mass Resolving Power (m/ Δ m)	Background Noise Level (%)
50	800	5
100	1200	3
200	1500	2

Illustrative data showing the trend of improved mass resolution and reduced background with optimized laser energy.[\[6\]](#)

IV. Data Analysis Protocols

A. Protocol for Isosurface and Proximity Histogram Analysis

Isoconcentration surfaces (isosurfaces) are used to delineate regions of a specific composition, such as precipitates or interfaces. Proximity histograms provide a quantitative measure of the composition as a function of distance from this interface.[\[20\]](#)

Procedure:

- Define a Region of Interest (ROI): Select a sub-volume of the reconstruction that contains the feature of interest.
- Create an Isosurface:
 - In the IVAS™ software, select the isosurface tool.
 - Choose the element(s) that define the feature (e.g., Mg and Si for precipitates in an Al-Mg-Si alloy).
 - Set a threshold concentration value (e.g., 10 at. % Mg+Si) to define the boundary of the isosurface.
- Generate a Proximity Histogram:
 - With the isosurface selected, use the proximity histogram tool.
 - The software calculates the distance of each atom from the isosurface and plots the concentration of all elements as a function of this distance.
 - This allows for the quantification of elemental segregation or depletion at interfaces.

B. Protocol for Cluster Analysis

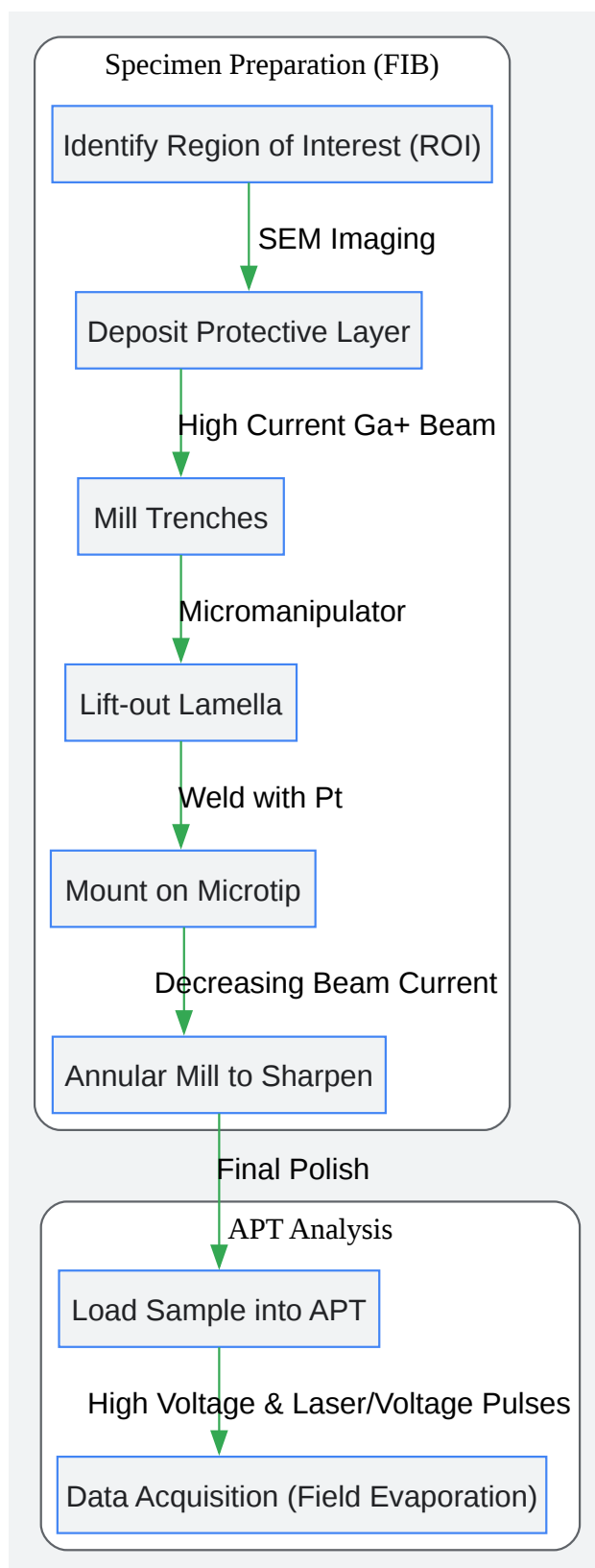
Cluster analysis algorithms are used to identify statistically significant groupings of solute atoms that are not part of the random solid solution. The maximum separation method is a common approach.[\[10\]](#)[\[21\]](#)

Procedure:

- **Select Solute Atoms:** In the analysis software, select the element(s) of interest for the cluster search.
- **Define Cluster Analysis Parameters:**
 - **dmax:** The maximum distance between two atoms for them to be considered part of the same cluster. This is a critical parameter and is often determined by analyzing the nearest neighbor distribution of the solute atoms.
 - **Nmin:** The minimum number of atoms required to form a cluster. This helps to eliminate random statistical fluctuations.[\[9\]](#)
- **Run Cluster Search:** The software identifies all groups of atoms that meet the defined criteria.
- **Analyze Cluster Properties:** The output will provide information on the number of clusters, their size, shape, and composition, which can then be compiled for quantitative analysis.

V. Visualization of Workflows

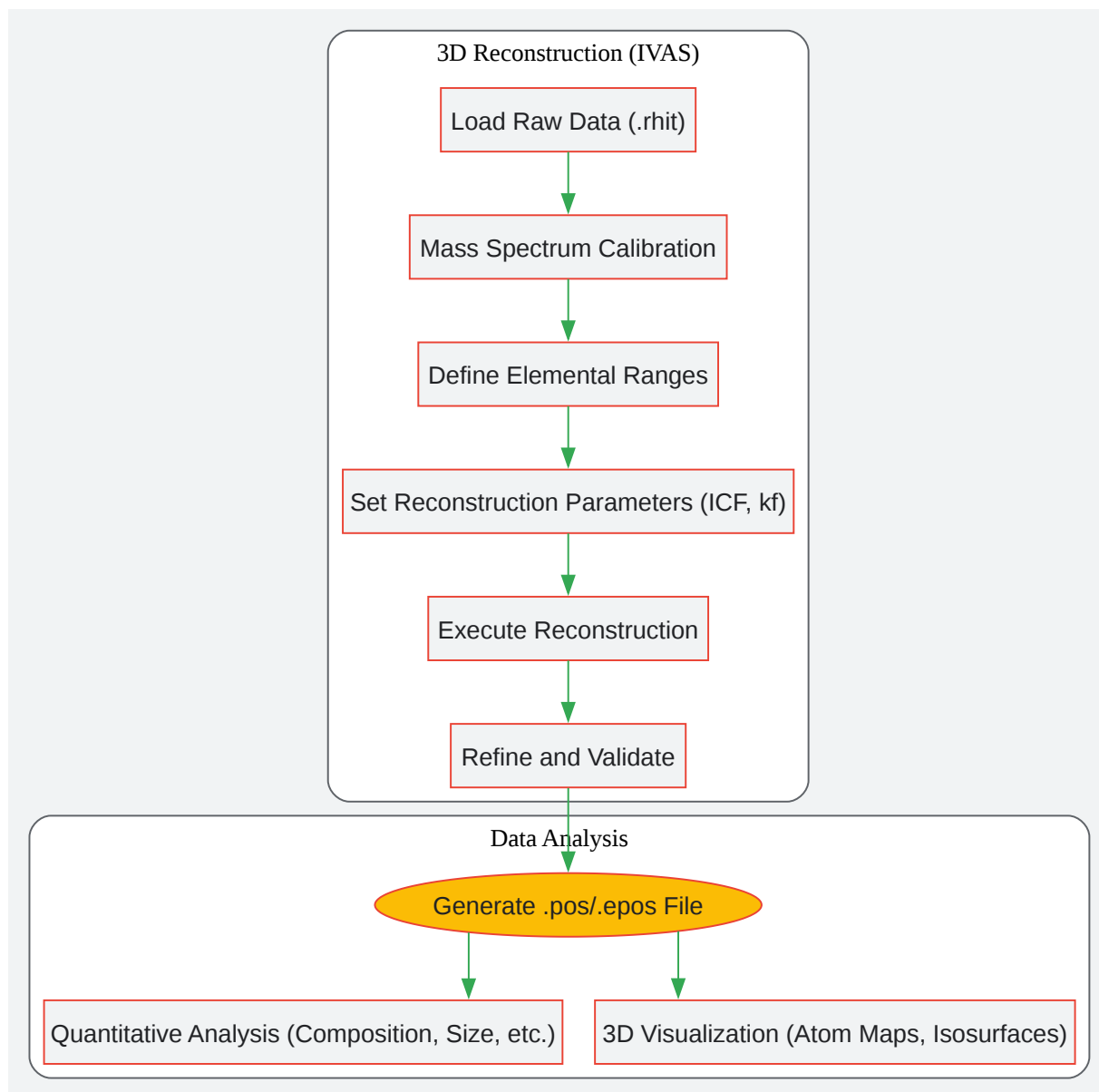
A. Experimental Workflow for APT Specimen Preparation and Analysis



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Caption: Experimental workflow from bulk sample to APT data acquisition.

B. Computational Workflow for 3D Reconstruction and Analysis



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Caption: Computational workflow for 3D reconstruction and data analysis.

VI. Troubleshooting Common Reconstruction Artifacts

Artifact	Description	Possible Cause(s)	Suggested Solution(s)
Curved Atomic Planes	Atomic planes in a crystalline material appear bent in the reconstruction.	Incorrect Image Compression Factor (ICF) or Field Factor (kf).	Adjust ICF and kf values until planes appear flat. Use known crystallographic information for calibration.
Local Magnification Effects	Features appear distorted in size or shape, often at the interface between two phases with different evaporation fields.	Trajectory aberrations due to local variations in the electric field.	Employ advanced reconstruction algorithms that account for local magnification changes. Correlative microscopy (e.g., TEM) can help validate feature morphology.
Density Fluctuations	Artificial variations in the atomic density within the reconstructed volume.	Detector dead-time effects, ion pile-up, or trajectory overlaps.	Optimize data acquisition parameters (e.g., detection rate). Use reconstruction software features to correct for detector artifacts.
Mass Spectrum Overlaps	Peaks from different ions (e.g., isotopes or molecular ions with similar m/q) overlap in the mass spectrum.	Insufficient mass resolving power.	Use deconvolution algorithms to separate overlapping peaks. Optimize experimental conditions (e.g., laser power) to improve mass resolution. ^[6]

Conclusion

The 3D reconstruction of atom probe tomography data is a multi-step process that requires careful attention to both experimental procedures and computational parameters. By following detailed protocols for sample preparation, data acquisition, and reconstruction, researchers can obtain accurate and quantitative atomic-scale information about their materials. The subsequent application of advanced data analysis techniques provides invaluable insights into the relationships between microstructure, composition, and material properties, with significant applications in materials science, nanoscience, and drug development.

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